Bergapten-d3
Description
Rationale for Deuterium (B1214612) Labeling in Chemical and Biological Investigations
Deuterium, a stable isotope of hydrogen, is a particularly valuable tool in chemical and biological investigations for several key reasons. clearsynth.com The primary rationale for deuterium labeling lies in the "kinetic isotope effect" (KIE). musechem.comscispace.com The bond between deuterium and carbon (C-D) is stronger and has a lower vibrational frequency than the corresponding carbon-hydrogen (C-H) bond. musechem.commdpi.com This increased bond strength means that more energy is required to break a C-D bond, which can significantly slow down chemical reactions where C-H bond cleavage is the rate-limiting step. scispace.com
This phenomenon has profound implications in drug metabolism studies. By strategically replacing hydrogen atoms with deuterium at sites of metabolic attack, researchers can slow down the metabolic degradation of a drug. musechem.comclearsynth.com This can lead to an improved pharmacokinetic profile, including a longer half-life and increased bioavailability. symeres.commusechem.com Furthermore, deuterium labeling provides a unique mass signature that is easily detectable by mass spectrometry, making deuterated compounds excellent internal standards for quantitative analysis. musechem.com This allows for the precise measurement of the non-deuterated (or "light") version of the compound in complex biological matrices like plasma or tissue. musechem.comnih.gov
Overview of Bergapten-d3 as a Key Research Tool
This compound is the deuterium-labeled form of bergapten (B1666803), a naturally occurring linear furocoumarin found in plants of the Rutaceae and Umbelliferae families, such as bergamot and other citrus species. veeprho.comresearchgate.netnih.gov Bergapten itself exhibits a range of biological activities, including anti-inflammatory, antimicrobial, and photosensitizing effects. nih.gov
This compound is synthesized to have deuterium atoms replacing hydrogen atoms, typically on the methoxy (B1213986) group. nih.gov This labeling does not alter the fundamental chemical structure or biological activity of the molecule but provides a distinct mass difference that is crucial for its use as a research tool. scispace.commedchemexpress.com The primary application of this compound is as an internal standard in analytical and pharmacokinetic research. veeprho.com Its chemical properties are virtually identical to unlabeled bergapten, allowing it to co-elute during chromatographic separation and experience similar ionization efficiency in a mass spectrometer, yet be distinguished by its higher mass. nih.gov
Significance of this compound in Quantitative Bioanalysis and Mechanistic Elucidation
The significance of this compound lies in its ability to enhance the accuracy and reliability of quantitative bioanalytical methods. veeprho.com In techniques like liquid chromatography-mass spectrometry (LC-MS/MS), which are widely used for drug quantification in biological samples, an internal standard is essential to correct for variations in sample preparation and instrument response. nih.govbiotrial.com Because this compound behaves almost identically to bergapten throughout the analytical process, it can effectively compensate for any loss of analyte during extraction or fluctuations in the mass spectrometer's signal, leading to more precise and accurate measurements. nih.govscispace.com
Beyond its role in quantitative analysis, this compound can also contribute to mechanistic studies. For example, by comparing the metabolism of bergapten with that of a specifically deuterated analog, researchers can identify the primary sites of metabolic transformation. acs.org If the deuterated version is metabolized more slowly, it provides strong evidence that the deuterated position is a key site of enzymatic action. scispace.com This information is invaluable for understanding the metabolic fate of furocoumarins and for designing new drug candidates with improved metabolic stability.
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₅D₃O₄ | nih.gov |
| Molecular Weight | 219.21 g/mol | nih.gov |
| IUPAC Name | 4-(trideuteriomethoxy)furo[3,2-g]chromen-7-one | nih.gov |
| Primary Application | Internal Standard for Bioanalysis | veeprho.com |
| Key Analytical Technique | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | nih.gov |
Properties
Molecular Formula |
C₁₂H₅D₃O₄ |
|---|---|
Molecular Weight |
219.21 |
Synonyms |
4-Methoxy-7H-furo[3,2-g][1]benzopyran-7-one-d3; 5-Methoxypsoralen-d3; Bergaptan-d3; Bergaptene-d3; Heraclin-d3; Majudin; 5-MOP, Psoraderm-5-d3 |
Origin of Product |
United States |
Synthetic Strategies and Isotopic Incorporation for Bergapten D3
Methodologies for Deuterium (B1214612) Labeling of Furocoumarin Scaffolds
The synthesis of Bergapten-d3 necessitates the introduction of deuterium atoms into the furocoumarin framework. This can be achieved through various strategies, primarily involving site-specific deuteration techniques or the use of deuterated precursors in the synthetic pathway.
Site-Specific Deuteration Techniques
Site-specific deuteration allows for the precise placement of deuterium atoms on the furocoumarin scaffold. One common approach is hydrogen-deuterium (H-D) exchange, which can be catalyzed by acids, bases, or metals. For the furocoumarin ring system, which possesses aromatic protons with varying acidities, H-D exchange reactions can be employed. For instance, treatment of Bergapten (B1666803) or a suitable precursor with a deuterium source such as deuterium oxide (D₂O) in the presence of a catalyst can facilitate the exchange of specific protons. The reaction conditions, including temperature, catalyst, and reaction time, can be optimized to control the degree and location of deuteration.
Another powerful method for site-specific deuteration involves the use of organometallic intermediates. For example, a specific position on the furocoumarin ring can be selectively lithiated or converted to a Grignard reagent, followed by quenching with a deuterium source like D₂O. This approach offers high regioselectivity in deuterium incorporation.
Precursor Synthesis and Isotopic Enrichment Pathways
A more common and often more efficient method for preparing this compound involves the use of deuterated starting materials in the total synthesis of the molecule. The synthesis of Bergapten typically commences with the preparation of 7-hydroxy-5-methoxycoumarin, which is then elaborated to form the furan (B31954) ring. clockss.org To introduce deuterium, key precursors in this synthesis can be replaced with their deuterated analogues.
A plausible synthetic route to this compound would involve the deuteration of the methoxy (B1213986) group. This can be achieved by using a deuterated methylating agent, such as iodomethane-d3 (B117434) (CD₃I) or dimethyl sulfate-d6 ((CD₃)₂SO₄), in the initial monomethylation of phloroglucinol (B13840) to form 5-methoxy-d3-resorcinol. clockss.org This deuterated intermediate can then be carried through the subsequent steps of the Bergapten synthesis.
Alternatively, deuterium atoms can be incorporated into the coumarin (B35378) core itself. The reaction between 5-methoxyresorcinol (B161736) and ethyl propiolate is a key step in forming the coumarin ring system. clockss.org By utilizing deuterated ethyl propiolate, deuterium can be introduced at specific positions on the lactone ring. The synthesis of deuterated ethyl propiolate can be accomplished through methods such as the deuteration of ethyl propiolate using a base and D₂O, followed by reductive deuteration with deuterium gas and a palladium catalyst.
The general synthetic scheme for Bergapten, which can be adapted for the synthesis of this compound using deuterated precursors, is outlined below:
Table 1: General Synthetic Scheme for Bergapten
| Step | Reactants | Reagents and Conditions | Product |
| 1 | Phloroglucinol | Methylating agent (e.g., CH₃I or CD₃I), Base | 5-Methoxyresorcinol (or 5-Methoxy-d3-resorcinol) |
| 2 | 5-Methoxyresorcinol | Ethyl propiolate (or deuterated ethyl propiolate), ZnCl₂ | 7-Hydroxy-5-methoxycoumarin (deuterated) |
| 3 | 7-Hydroxy-5-methoxycoumarin | Allyl bromide, Base | 7-Allyloxy-5-methoxycoumarin (deuterated) |
| 4 | 7-Allyloxy-5-methoxycoumarin | Oxidative cleavage (e.g., OsO₄, NaIO₄) | 7-(2-Oxoethoxy)-5-methoxycoumarin (deuterated) |
| 5 | 7-(2-Oxoethoxy)-5-methoxycoumarin | Cyclization (e.g., PPA) | Bergapten (or this compound) |
Chemical Derivatization and Analog Generation of this compound
Deuterated Bergapten serves as a valuable platform for the synthesis of novel derivatives and research probes. These analogs are instrumental in biological studies, allowing for the investigation of metabolic pathways, receptor binding, and enzyme inhibition with the added advantage of isotopic labeling for sensitive detection and quantification.
Synthesis of Novel Derivatives from Deuterated Bergapten
The furocoumarin scaffold of this compound offers several sites for chemical modification. The aromatic ring, the furan ring, and the pyrone ring can all be functionalized to generate a library of novel derivatives. For example, electrophilic aromatic substitution reactions, such as nitration or halogenation, can introduce new functional groups onto the benzene (B151609) ring. These groups can then be further modified to create a diverse range of compounds. The presence of the deuterium label in the parent molecule is retained in these derivatives, making them suitable for tracer studies.
Structural Modification Approaches for Research Probes
A key application of deuterated compounds is in the development of research probes, such as photoaffinity labels. These probes are designed to bind to a specific biological target and, upon photoactivation, form a covalent bond, allowing for the identification and characterization of the binding site. Bergapten itself is a well-known photosensitizer. researchgate.net By incorporating a photoreactive group, such as an azido (B1232118) or diazirine moiety, into the structure of this compound, a potent photoaffinity probe can be synthesized. The deuterium label serves as a convenient tag for mass spectrometry-based identification of the labeled protein or peptide fragment.
The synthesis of such probes would involve the chemical modification of this compound at a position that does not significantly interfere with its biological activity. For instance, a linker arm could be attached to the furan or pyrone ring, to which the photoreactive group is appended.
Characterization and Purity Assessment of Synthesized this compound
The successful synthesis of this compound requires rigorous characterization to confirm its identity, isotopic enrichment, and purity. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are fundamental for confirming the structure of the synthesized molecule. In the ¹H NMR spectrum of this compound, the signal corresponding to the deuterated position (e.g., the methoxy group) will be absent or significantly reduced in intensity. Conversely, ²H (Deuterium) NMR spectroscopy will show a signal at the chemical shift corresponding to the deuterated site, providing direct evidence of deuterium incorporation. researchgate.netresearchgate.net
Mass Spectrometry (MS): Mass spectrometry is a primary tool for determining the molecular weight and isotopic enrichment of this compound. nih.gov The mass spectrum will show a molecular ion peak shifted by the number of incorporated deuterium atoms. For example, if three deuterium atoms are incorporated, the molecular weight will increase by approximately 3 Da compared to unlabeled Bergapten. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition and the number of deuterium atoms. The isotopic distribution pattern in the mass spectrum can be used to calculate the percentage of isotopic enrichment. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the chemical purity of the synthesized this compound. tubitak.gov.trmoravek.com By using a suitable stationary and mobile phase, HPLC can separate this compound from any unreacted starting materials, byproducts, or other impurities. The purity is typically determined by measuring the peak area of the desired compound relative to the total peak area in the chromatogram. A validated HPLC method can also be used for the purification of the final product. tubitak.gov.tr
Table 2: Analytical Techniques for the Characterization of this compound
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural confirmation and determination of deuteration site | Absence or reduction of proton signal at the deuterated position. |
| ¹³C NMR | Structural confirmation | Chemical shifts consistent with the Bergapten scaffold. |
| ²H NMR | Direct detection of deuterium | Signal at the chemical shift corresponding to the deuterated site. researchgate.netresearchgate.net |
| Mass Spectrometry (MS) | Molecular weight determination and isotopic enrichment | Molecular ion peak shifted by the number of deuterium atoms; isotopic distribution pattern reflects enrichment. nih.gov |
| HPLC | Purity assessment and purification | A single major peak corresponding to this compound, with minimal impurity peaks. tubitak.gov.trmoravek.com |
Spectroscopic Confirmation of Deuterium Incorporation
The successful synthesis of this compound requires rigorous spectroscopic analysis to verify the precise location and extent of deuterium incorporation. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the principal techniques employed for this purpose.
Mass Spectrometry (MS): Mass spectrometry is a definitive tool for confirming isotopic labeling. The analysis relies on the mass difference between the unlabeled Bergapten (C₁₂H₈O₄, molar mass ≈ 216.19 g/mol ) and its deuterated counterpart. wikipedia.org For this compound, where the three hydrogen atoms of the methoxy group are replaced with deuterium, the molecular weight increases by approximately 3 Daltons. High-resolution mass spectrometry (HRMS) can detect this mass shift with high precision. mdpi.com
Furthermore, tandem mass spectrometry (MS/MS) provides structural confirmation by analyzing the fragmentation patterns of the molecule. researchgate.net When this compound is fragmented, any fragment containing the deuterated methoxy group will exhibit a corresponding +3 Da mass shift compared to the fragments of unlabeled Bergapten, thus confirming the specific site of isotopic incorporation. mdpi.comresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H (Proton) NMR spectroscopy is exceptionally sensitive for confirming the substitution of protons with deuterium. In the ¹H NMR spectrum of unlabeled Bergapten, the methoxy group protons typically appear as a distinct singlet at approximately δ 4.2-4.3 ppm. clockss.orgnih.gov The absence or significant attenuation of this characteristic signal in the spectrum of this compound provides unequivocal evidence of successful deuterium incorporation at the methoxy position. The signals corresponding to the other protons on the furanocoumarin ring structure remain unaffected. nih.govchemicalbook.com
| Proton Assignment | Expected Chemical Shift (δ) for Bergapten (ppm) | Expected Observation for this compound |
|---|---|---|
| -OCH₃ | ~4.28 (s, 3H) | Signal absent or greatly diminished |
| H-3 | ~6.27 (d) | Signal present |
| H-2' | ~7.17 (d) | Signal present |
| H-3' | ~7.68 (d) | Signal present |
| H-4 | ~8.08 (d) | Signal present |
Chromatographic Purity Determination for Research Standards
To be utilized as a reliable research or internal standard, the chemical and isotopic purity of this compound must be rigorously established. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose, valued for its accuracy, reproducibility, and sensitivity. mdpi.comresearchgate.net
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for assessing the purity of furanocoumarins like Bergapten. researchgate.netresearchgate.net The analysis typically involves a C18 stationary phase and a mobile phase consisting of a gradient mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water. nih.govnih.gov Detection is commonly performed using a UV or photodiode array (PDA) detector, with quantification wavelengths often set around 254 nm or 310 nm. researchgate.netcloudfront.net
The purity of a this compound standard is determined by calculating the peak area percentage of the main compound relative to the total area of all detected peaks in the chromatogram. nih.gov For research-grade standards, purities are expected to be ≥98%. researchgate.net The method must be validated to ensure linearity, accuracy, and precision. nih.govmdpi.com While gas chromatography-mass spectrometry (GC-MS) can also be used for furanocoumarin analysis, HPLC is often preferred. nih.govscispace.com
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., 250 mm × 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm or 310 nm |
| Injection Volume | 5-10 µL |
Advanced Analytical Methodologies Employing Bergapten D3
Role of Bergapten-d3 as an Internal Standard in Mass Spectrometry-Based Assays
The primary application of this compound is as an internal standard in mass spectrometry (MS)-based assays. veeprho.com An internal standard is a compound with physicochemical properties similar to the analyte of interest that is added in a known quantity to samples, calibrators, and quality controls. It helps to correct for the loss of analyte during sample preparation and for variations in instrument response, thereby improving the precision and accuracy of the measurement. Deuterium-labeled standards like this compound are considered the gold standard for mass spectrometry because they co-elute with the unlabeled analyte and exhibit similar ionization efficiency, but are distinguishable by their mass-to-charge ratio (m/z).
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. In LC-MS/MS methods for the quantification of bergapten (B1666803) and other furanocoumarins in various matrices, this compound is an invaluable internal standard. veeprho.comresearchgate.net
For instance, in pharmacokinetic studies investigating the effects of bergapten, a sensitive LC-MS/MS method was developed for its determination in dog plasma. nih.gov The use of an appropriate internal standard, such as this compound, is crucial in such studies to ensure the reliability of the pharmacokinetic parameters determined. nih.govfrontiersin.org Similarly, LC-MS/MS methods have been developed for the simultaneous analysis of multiple furanocoumarins, including bergapten, in food products and biological samples. nih.govmdpi.commdpi.com In these multi-analyte methods, a stable isotope-labeled internal standard like this compound for one of the key analytes helps to control for variability in the analytical process. researchgate.net
A typical LC-MS/MS workflow involving this compound includes:
Addition of a known amount of this compound to the plasma, serum, or other biological samples.
Sample preparation, often involving protein precipitation or liquid-liquid extraction, to remove interfering substances. researchgate.net
Chromatographic separation of the analytes on a suitable column, such as a C18 reversed-phase column. mdpi.com
Detection and quantification using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. mdpi.com In MRM, specific precursor-to-product ion transitions are monitored for both the analyte (bergapten) and the internal standard (this compound).
The table below illustrates typical MRM transitions that could be used for bergapten and this compound.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Bergapten | 217.1 | 202.1 |
| This compound | 220.1 | 205.1 |
This is an interactive table. The values are representative and may vary depending on the specific instrumentation and experimental conditions.
Gas Chromatography-Mass Spectrometry (GC-MS) for Related Analytes
While LC-MS/MS is more commonly used for the analysis of furanocoumarins due to their polarity and thermal lability, Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for the analysis of less polar or derivatized furanocoumarins. In such cases, a stable isotope-labeled internal standard is equally important.
A GC-MS method was developed for the trace analysis of psoralen (B192213) and bergapten in celery root and its extracts. researchgate.net Although this particular study did not explicitly mention the use of this compound, the principles of using an internal standard to monitor the analytical process remain the same. For GC-MS analysis of other compounds, such as morphine, the use of a deuterated internal standard (morphine-d3) has been shown to provide excellent linearity and accuracy. nih.gov This highlights the broad applicability and importance of using deuterated internal standards in GC-MS methodologies.
The selection of GC-MS or LC-MS/MS depends on the specific properties of the analytes and the complexity of the sample matrix. For complex mixtures or compounds that are not amenable to GC analysis without derivatization, LC-MS/MS is generally the preferred technique.
Isotope Dilution Mass Spectrometry for Enhanced Accuracy
Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique that provides the highest level of accuracy and is often used to certify reference materials. up.ac.za The principle of IDMS involves adding a known amount of an isotopically enriched standard (the "spike"), such as this compound, to a sample containing the analyte of natural isotopic abundance (bergapten). up.ac.za After the spike and the analyte have been thoroughly mixed and equilibrated, the altered isotope ratio is measured by mass spectrometry.
This method is considered a primary ratio method and has the potential to be a primary method of measurement as defined by the Consultative Committee for Amount of Substance (CCQM). up.ac.za The use of a stable-isotope-labeled internal standard is fundamental to IDMS. nih.govnih.gov By measuring the ratio of the analyte to its isotopically labeled counterpart, IDMS can effectively compensate for variations in sample purification, chromatographic separation, and instrument response, leading to highly accurate and precise results. canada.ca
The application of ID-LC-MS/MS has been successfully demonstrated for the routine measurement of other compounds in human serum, highlighting its robustness and suitability for clinical applications. nih.gov
Method Development and Validation Protocols Utilizing this compound
The development and validation of bioanalytical methods are critical to ensure that the data generated are reliable and reproducible. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) have established guidelines for the validation of bioanalytical methods. nih.gov The use of a stable isotope-labeled internal standard like this compound is a key component of a robustly validated method.
Quantitative Bioanalytical Method Validation for Bergapten in Biological Matrices
A quantitative bioanalytical method for bergapten in biological matrices, such as plasma or serum, would undergo a rigorous validation process that includes the assessment of selectivity, linearity, accuracy, precision, recovery, and stability. researchgate.netnih.gov this compound plays a crucial role in these validation experiments.
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. By using this compound, which has a different m/z from endogenous compounds, the selectivity of the mass spectrometric detection is significantly enhanced.
Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte. Calibration curves are constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. A study on the simultaneous analysis of bergapten and schinifoline (B1681548) in Zanthoxylum schinifolium seeds using UPLC-MS/MS demonstrated excellent linearity with a coefficient of determination (r²) of ≥0.9990 for both markers. nih.govmdpi.com
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision refers to the reproducibility of the measurements. In a pharmacokinetic study of bergapten in dog plasma, the inter-day and intra-day precision (R.S.D. %) varied between 3.4 and 11.5, and the accuracy (Bias %) ranged from -3.8 to 6.9, demonstrating good performance of the LC-MS/MS method. nih.gov
Recovery: The efficiency of the extraction procedure. The recovery of the analyte is compared to the recovery of the internal standard to assess the consistency of the extraction process.
The table below summarizes the validation parameters for a hypothetical bioanalytical method for bergapten using this compound.
| Validation Parameter | Acceptance Criteria (Typical) |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) |
| Precision (% RSD) | ≤ 15% (≤ 20% for LLOQ) |
| Recovery | Consistent and reproducible |
| Stability | Analyte stable under various conditions |
This is an interactive table. The acceptance criteria are based on general regulatory guidelines and may vary.
Optimization of Extraction and Separation Techniques
The development of an analytical method involves optimizing the extraction and separation of the analyte from the sample matrix. nih.gov this compound is used during this process to monitor the efficiency of different techniques.
Extraction Techniques:
Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile (B52724) or methanol (B129727) is added to the plasma sample to precipitate proteins. researchgate.net
Liquid-Liquid Extraction (LLE): The analyte is partitioned between two immiscible liquid phases to separate it from interfering components.
Solid-Phase Extraction (SPE): The analyte is retained on a solid sorbent while interfering compounds are washed away. Different SPE sorbents can be tested to find the one with the best recovery for bergapten. mdpi.com
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method, initially developed for pesticide residue analysis in food, has been successfully applied to the extraction of furanocoumarins from various food samples. nih.govmdpi.com
Separation Techniques:
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the most common separation techniques for furanocoumarins. nih.govmdpi.com Method development involves optimizing the mobile phase composition, gradient, flow rate, and column type to achieve good separation of bergapten from other compounds, including its isomers. mdpi.com
High-Speed Counter-Current Chromatography (HSCCC): This is a preparative separation technique that has been used for the isolation and purification of bergapten from plant extracts. mdpi.comresearchgate.net
The use of this compound throughout the method development and validation process ensures that the final analytical method is robust, reliable, and fit for its intended purpose, whether for pharmacokinetic studies, food analysis, or clinical research. veeprho.comshimadzu.com
Application of this compound in Metabolomics and Pharmacokinetic Studies (Non-Human)
In advanced analytical methodologies, particularly within non-human metabolomics and pharmacokinetic research, deuterated standards play a pivotal role. This compound, as a stable isotope-labeled internal standard (IS), is essential for the accurate quantification of its non-labeled counterpart, Bergapten. Its utility is pronounced in complex biological matrices encountered in animal studies, where it compensates for variations in sample preparation and instrument response. In pharmacokinetic studies on rodents, for instance, Bergapten has been identified as a detectable compound in plasma after administration of herbal formulas. plos.org The use of this compound as an internal standard in such studies would be critical for achieving reliable quantitative results.
Calibration Curve Generation and Lower Limit of Quantification Determination
The foundation of a reliable quantitative bioanalytical method is the calibration curve. In assays employing this compound, a calibration curve is generated to determine the concentration of the target analyte, Bergapten, in unknown samples. This is achieved by preparing a series of calibration standards with known, varying concentrations of Bergapten, while a constant, fixed concentration of the internal standard, this compound, is added to each standard, as well as to the quality control (QC) and study samples.
The samples are processed and analyzed, typically using a highly sensitive technique like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The instrument measures the peak area response for both the analyte (Bergapten) and the internal standard (this compound). A calibration curve is then constructed by plotting the ratio of the analyte's peak area to the internal standard's peak area against the nominal concentration of the analyte for each calibration standard. A linear regression analysis is applied to these points, and the resulting equation (y = mx + c) allows for the calculation of Bergapten concentration in unknown samples based on their measured peak area ratios. For bioanalytical methods, a regression coefficient (r²) of 0.99 or greater is typically required to demonstrate good linearity. nih.gov
The Lower Limit of Quantification (LLOQ) is a critical parameter derived from the calibration curve. It is defined as the lowest concentration of the analyte on the calibration curve that can be quantitatively determined with acceptable precision and accuracy. europa.euwisdomlib.org Regulatory guidelines often state that the analyte response at the LLOQ should be at least five times the response of a blank sample. frontiersin.org Furthermore, the accuracy is often accepted if it is within ±20% of the nominal concentration, and the precision, measured as the coefficient of variation (CV) or relative standard deviation (RSD), should not exceed 20%. frontiersin.orgchromatographyonline.com
In an analysis of Bergapten using UPLC-MS/MS, the limit of detection (LOD) and limit of quantification (LOQ) were determined to be 0.06 (×10⁻²) μg/mL and 0.17 (×10⁻²) μg/mL, respectively. nih.gov
Table 1: Example Limit of Detection (LOD) and Limit of Quantification (LOQ) for Bergapten This table illustrates typical LOD and LOQ values for the analyte Bergapten, which would be quantified using this compound as an internal standard.
| Parameter | Concentration (µg/mL) |
|---|---|
| Limit of Detection (LOD) | 0.0006 |
| Limit of Quantification (LOQ) | 0.0017 |
Data derived from a UPLC-MS/MS analytical method. nih.gov
Ensuring Inter-day and Intra-day Precision and Accuracy
Precision and accuracy are the cornerstones of method validation, ensuring the reliability and reproducibility of the analytical data. europa.eu this compound is instrumental in achieving high levels of precision and accuracy in the quantification of Bergapten.
Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. europa.eu It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV).
Accuracy describes the closeness of the mean test results obtained by the method to the true or accepted reference value. researchgate.net It is typically expressed as the percentage of recovery or relative error (RE).
These parameters are assessed at two levels:
Intra-day Precision and Accuracy: This evaluates the variability within a single day of analysis. wisdomlib.org It is determined by analyzing multiple replicates of QC samples (typically at low, medium, and high concentrations) in a single analytical run. europa.eu
Inter-day Precision and Accuracy: This assesses the variability between different days, providing insight into the method's long-term reproducibility. wisdomlib.org It is determined by analyzing the QC samples on at least three different days. europa.eu
For an analytical method to be considered robust, the RSD for precision and the RE for accuracy are generally expected to be within ±15% for QC samples, and within ±20% for the LLOQ. chromatographyonline.com In a validated UPLC-MS/MS method for Bergapten, the intra- and inter-day precision was demonstrated with RSD values of less than 3.00%. nih.gov The accuracy, measured as recovery, was found to be between 99.63% and 105.16%. nih.gov
Table 2: Inter-day and Intra-day Precision of Bergapten Analysis This table presents data from a validation study for Bergapten, where this compound would serve as the internal standard to ensure such high precision.
| Concentration Level | Intra-day Precision (RSD, %) | Inter-day Precision (RSD, %) |
|---|---|---|
| Low | < 3.00 | < 3.00 |
| Medium | < 3.00 | < 3.00 |
| High | < 3.00 | < 3.00 |
Data based on a UPLC-MS/MS method where RSD values were consistently below 3.00%. nih.gov
Table 3: Inter-day and Intra-day Accuracy of Bergapten Analysis This table showcases accuracy results from a validation study for Bergapten, highlighting the method's reliability.
| Concentration Level | Spiked Amount (µg/mL) | Measured Amount (µg/mL) | Accuracy (Recovery, %) |
|---|---|---|---|
| Low | 5 | 5.26 | 105.16 |
| Medium | 10 | 9.96 | 99.63 |
| High | 20 | 20.25 | 101.25 |
Data derived from a UPLC-MS/MS method validation. nih.gov
Pharmacokinetic and Metabolic Investigations of Bergapten and Implications for Bergapten D3 As a Tracer in Non Human Systems
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Animal Models (e.g., rats, dogs)
Studies in preclinical animal models such as rats and dogs have been instrumental in characterizing the ADME profile of bergapten (B1666803). These investigations provide foundational knowledge on how the compound behaves in a biological system.
Following oral administration in Sprague-Dawley rats, bergapten is absorbed rapidly from the gastrointestinal tract, with the compound being detected in plasma as early as two minutes post-ingestion. researchgate.net The time to reach maximum plasma concentration (Tmax) in rats has been reported to be between 2.0 and 4.5 hours. mdpi.comresearchgate.net Studies have shown that bergapten exhibits good oral bioavailability in rats, with one study reporting an absolute bioavailability ranging from 70% to 94%. researchgate.net The pharmacokinetic process in rats has been described as fitting a two-compartment model with first-order absorption. researchgate.netsigmaaldrich.com
In dogs, a study using a sensitive LC-MS/MS method determined the pharmacokinetic profile of bergapten following oral administration. nih.gov The mean maximum plasma concentration (Cmax) was 228.5 ng/mL, which was reached at a Tmax of 4.2 hours. nih.gov The elimination half-life (t1/2) was found to be 6.9 hours. nih.gov The total drug exposure over time (AUC) provides a measure of bioavailability. In comparison, studies in rats have also shown dose-dependent increases in Cmax and AUC, although some studies suggest that at higher doses, absorption may become saturated. researchgate.net The amount of bergapten excreted in urine and feces of rats was found to be very limited (<0.5%), suggesting that it is primarily cleared from the body as metabolites or through bile. mdpi.com
| Animal Model | Parameter | Value | Reference |
|---|---|---|---|
| Rat | Tmax (Time to Peak Concentration) | 0.5 - 4.5 hours | mdpi.comresearchgate.net |
| t1/2 (Elimination Half-Life) | 0.77 - 4.21 hours | mdpi.com | |
| Absolute Bioavailability | 70 - 94% | researchgate.net | |
| Excretion (Urine/Feces) | <0.5% | mdpi.com | |
| Dog | Cmax (Peak Concentration) | 228.5 (± 14.3) ng/mL | nih.gov |
| Tmax (Time to Peak Concentration) | 4.2 (± 0.4) hours | nih.gov | |
| t1/2 (Elimination Half-Life) | 6.9 (± 2.3) hours | nih.gov | |
| AUC (0-t) | 2507.2 (± 168.5) ng·h/mL | nih.gov |
After absorption, bergapten distributes rapidly and widely throughout the body in animal models. mdpi.com A study in male Sprague-Dawley rats investigated the distribution of several methoxyfuranocoumarins, including bergapten, after oral administration. mdpi.com The compounds were detected in all selected tissues, which included the heart, liver, spleen, lung, kidney, brain, muscle, stomach, and testis. mdpi.com
The concentrations of bergapten were found to be significantly higher in the kidney, liver, and stomach. mdpi.com Conversely, the levels were lower in the testis, brain, and muscle tissues. mdpi.com The ability of bergapten to cross the blood-brain barrier has been noted, suggesting its potential to interact with the central nervous system. researchgate.netnih.gov The high concentrations in the liver and kidney are consistent with these organs being the primary sites of metabolism and excretion, respectively.
In Vitro Metabolic Profiling and Enzyme Inhibition Studies
In vitro systems, particularly hepatic (liver) microsomes, are essential for elucidating the metabolic fate of compounds like bergapten and their potential to cause drug-drug interactions through enzyme inhibition.
Bergapten is extensively metabolized by cytochrome P450 (CYP) enzymes located in hepatic microsomes. ualberta.caresearchgate.net It is also a known inhibitor of several key human CYP isoforms, which can lead to significant drug-drug interactions. medchemexpress.commedchemexpress.com
Studies using human liver microsomes have demonstrated that bergapten is a potent inhibitor of CYP3A4, a major enzyme responsible for the metabolism of a large number of therapeutic drugs. caymanchem.comualberta.caresearchgate.net The IC50 value, which represents the concentration of an inhibitor required to reduce enzyme activity by 50%, for bergapten against CYP3A4 has been reported to be in the range of 17.82 to 36 µM in human liver microsomes. ualberta.caresearchgate.netfrontiersin.orgnih.gov In rat liver microsomes, the inhibition was even more potent, with a reported IC50 of 3.84 µM. frontiersin.orgnih.gov Research indicates that bergapten acts as a competitive inhibitor of CYP3A4. frontiersin.orgnih.gov
Besides CYP3A4, bergapten also shows inhibitory activity against other CYP isoforms. It has been identified as a potent and selective inhibitor of CYP1A1. scispace.com Other studies have noted its inhibitory effects on CYP2C9. researchgate.net This broad inhibitory profile underscores the importance of considering potential interactions when bergapten is co-administered with other therapeutic agents.
| CYP Isoform | System | IC50 Value (µM) | Reference |
|---|---|---|---|
| CYP3A4 | Human Liver Microsomes | ~19 - 36 | caymanchem.comualberta.caresearchgate.net |
| Human Liver Microsomes | 17.82 | frontiersin.orgnih.gov | |
| Rat Liver Microsomes | 3.84 | frontiersin.orgnih.gov | |
| CYP1A1 | Human HEK-293 Cells | 0.080 | scispace.com |
| CYP1A2 | Human HEK-293 Cells | 0.020 | scispace.com |
| CYP2C9 | Human Liver Microsomes | Inhibitory Effect Noted | researchgate.net |
The metabolism of xenobiotics like bergapten generally occurs in two phases. wikipedia.org Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate the modified compound with endogenous molecules to increase water solubility and facilitate excretion. wikipedia.org
For bergapten, Phase I metabolism is primarily driven by CYP-mediated oxidation. mdpi.com The main metabolic pathways identified in rat liver microsomes include monooxidation, dioxidation, and oxirolysis. mdpi.com In silico (computational) studies have also predicted a number of Phase I biotransformations, including the formation of epoxide metabolites. ualberta.caresearchgate.net
Following Phase I reactions, the metabolites of bergapten undergo Phase II conjugation. mdpi.comencyclopedia.pub The principal Phase II pathway identified for bergapten is glucuronide conjugation, where glucuronic acid is attached to the molecule. mdpi.comencyclopedia.pub This process significantly increases the polarity of the metabolites, preparing them for elimination from the body. wikipedia.org
Detailed analytical studies using techniques like UHPLC-Q-TOF-MS have been conducted to identify the specific products of bergapten's metabolism. acs.orgnih.gov One comprehensive study identified a total of 24 metabolites of bergapten, with 13 of these being detected in in vitro systems (rat liver microsomes) and 23 detected in vivo (in rats). mdpi.comencyclopedia.pubnih.gov
These metabolites consist of 15 Phase I products and 9 Phase II conjugates. mdpi.comencyclopedia.pub The Phase I metabolites are the result of various oxidative modifications to the bergapten structure. mdpi.com The Phase II metabolites are primarily glucuronide conjugates of the Phase I products. mdpi.comencyclopedia.pub In silico models have also been used to predict potential metabolites, with one study suggesting 15 possible biotransformation products based on Phase I and Phase II reactions. ualberta.caresearchgate.net The identification of these metabolites is critical for a complete understanding of the compound's disposition and for assessing whether any metabolites contribute to its pharmacological or toxicological profile.
Mechanistic Insights into Metabolic Interactions (e.g., Drug-Drug Interactions)
Bergapten, a naturally occurring furanocoumarin, is known to interact with various drug-metabolizing enzymes, leading to significant drug-drug interactions (DDIs). The primary mechanism underlying these interactions is the inhibition of cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of a vast number of pharmaceuticals. Understanding these mechanisms is essential for predicting and managing the clinical consequences of co-administering bergapten-containing products with other drugs. The insights gained from studying bergapten also provide a foundational understanding for the use of its deuterated analogue, Bergapten-d3, as a metabolic tracer.
Competitive Inhibition Kinetics and Molecular Docking Analysis
Research has consistently demonstrated that bergapten acts as an inhibitor of several key CYP isoforms, most notably CYP3A4, a major enzyme in drug metabolism. frontiersin.orgfrontiersin.orgcore.ac.uk The mode of this inhibition is primarily competitive, meaning bergapten vies with other substrate drugs for the same active site on the enzyme. researchgate.netwikipedia.org This competition leads to a decreased rate of metabolism for the co-administered drug, potentially increasing its plasma concentration and risk of toxicity. mdpi.comprojectcbd.org
In vitro studies using human and rat liver microsomes (HLMs and RLMs) and recombinant human CYP3A4 (rCYP3A4) have quantified the inhibitory potency of bergapten. These studies determine key kinetic parameters such as the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki). For instance, in one study investigating the interaction between bergapten and the drug macitentan, the IC50 values for bergapten's inhibition were 3.84 µM in RLMs, 17.82 µM in HLMs, and 12.81 µM in rCYP3A4. frontiersin.org Another study examining its effect on tofacitinib (B832) metabolism found IC50 values of 2.619 µM in RLMs and 1.424 µM in rCYP3A4, with a Ki value of 1.223 µM, confirming it as a potent competitive inhibitor. frontiersin.org The dynamic parameters of competitive inhibition are defined by an increase in the Michaelis constant (Km) with no change in the maximum reaction velocity (Vmax). wikipedia.orgfrontiersin.org Studies on bergapten have confirmed this kinetic profile. researchgate.netfrontiersin.org
Table 1: Inhibitory Kinetic Parameters of Bergapten on CYP3A4-mediated Metabolism
| Substrate Drug | System | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |
|---|---|---|---|---|---|
| Tofacitinib | Rat Liver Microsomes (RLMs) | 2.619 | 0.4429 | Competitive | frontiersin.org |
| Tofacitinib | Human Liver Microsomes (HLMs) | 2.647 | 0.1893 | Competitive | frontiersin.org |
| Tofacitinib | Recombinant CYP3A4 (rCYP3A4) | 1.424 | 1.223 | Competitive | frontiersin.org |
| Macitentan | Rat Liver Microsomes (RLMs) | 3.84 | - | Competitive | frontiersin.orgresearchgate.net |
| Macitentan | Human Liver Microsomes (HLMs) | 17.82 | - | Competitive | frontiersin.orgresearchgate.net |
| Macitentan | Recombinant CYP3A4 (rCYP3A4) | 12.81 | - | Competitive | frontiersin.orgresearchgate.net |
Molecular docking simulations provide a structural basis for these kinetic findings. These computational analyses model the interaction between bergapten and the active site of CYP enzymes. nih.gov Docking studies have shown that bergapten fits well within the active site of CYP3A4. researchgate.netfrontiersin.org The binding is stabilized by interactions, such as hydrogen bonds, with specific amino acid residues in the enzyme's catalytic site. frontiersin.org The binding energy, which indicates the stability of the enzyme-inhibitor complex, has been calculated for bergapten with CYP3A4. In one study, the binding energy was -6.2 kcal/mol, comparable to that of the CYP3A4 substrate tofacitinib (-6.8 kcal/mol), supporting the observation that bergapten can effectively compete for the active site. frontiersin.org The proximity and stability of bergapten within the binding pocket physically obstruct the substrate from binding, thereby competitively inhibiting its metabolism. frontiersin.orgoup.com
Table 2: Molecular Docking Binding Energies with CYP3A4
| Ligand | Binding Energy (kcal/mol) | Reference |
|---|---|---|
| Bergapten | -6.2 | frontiersin.org |
| Tofacitinib (Substrate) | -6.8 | frontiersin.org |
| Isopsoralen (Inhibitor) | -6.7 | frontiersin.org |
Role of Deuteration in Modulating Metabolic Stability and Pharmacokinetic Profiles
The use of this compound as a tracer is predicated on the principles of how isotopic substitution, specifically deuteration, affects a molecule's metabolic fate. Deuteration is the replacement of one or more hydrogen atoms in a molecule with its stable, heavier isotope, deuterium (B1214612). wikipedia.orginformaticsjournals.co.in While this substitution results in minimal changes to the molecule's physical or chemical properties, it can significantly impact its pharmacokinetic profile by altering metabolic stability. tandfonline.comnih.gov
This phenomenon is primarily due to the deuterium kinetic isotope effect (KIE). tandfonline.comresearchgate.net The bond between carbon and deuterium (C-D) is stronger and more stable than the bond between carbon and hydrogen (C-H). informaticsjournals.co.injuniperpublishers.com Many critical metabolic reactions, particularly those mediated by cytochrome P450 enzymes, involve the cleavage of a C-H bond as a rate-limiting step. juniperpublishers.comdovepress.comscienceopen.com By replacing hydrogen with deuterium at a site of metabolic attack, the rate of this bond cleavage can be substantially reduced. researchgate.netdovepress.com This slowing of metabolism enhances the metabolic stability of the deuterated compound compared to its non-deuterated counterpart. juniperpublishers.com
The implications of enhanced metabolic stability for a compound's pharmacokinetic profile are significant. A reduced rate of metabolism typically leads to:
Decreased Systemic Clearance: The body eliminates the drug more slowly. juniperpublishers.com
Prolonged Biological Half-Life (t½): The drug remains in the systemic circulation for a longer period. wikipedia.orgtandfonline.comjuniperpublishers.com
This strategy has been successfully employed to create new chemical entities with improved pharmacokinetic properties, allowing for less frequent dosing and potentially improved safety and efficacy profiles. nih.govenamine.net
Furthermore, deuteration can sometimes lead to "metabolic switching" or "shunting". nih.govjuniperpublishers.com When the primary metabolic pathway is slowed by deuteration, the metabolism may shift to alternative, previously minor pathways. nih.govjuniperpublishers.com This can alter the ratio of metabolites formed, which can be advantageous if it reduces the formation of a toxic metabolite or increases the formation of a desired active metabolite. juniperpublishers.com The metabolites formed from a deuterated drug are identical to those of the parent drug, except for the presence of deuterium. juniperpublishers.com
For this compound, the deuterium atoms are placed on the methoxy (B1213986) group (-OCH3). The O-demethylation of bergapten to its metabolite, bergaptol, is a known metabolic pathway. acs.org By using this compound, where the C-H bonds on the methyl group are replaced by C-D bonds, the rate of this specific metabolic reaction is expected to be slower. This makes this compound an ideal internal standard or tracer for pharmacokinetic studies, as its metabolic profile is directly related to but distinguishable from that of endogenous or administered non-deuterated bergapten.
Molecular and Biochemical Interaction Studies of Bergapten: Elucidating Mechanisms Relevant to Labelled Compound Research
Modulation of Cellular Signaling Pathways
Bergapten (B1666803) has been shown to influence several key signaling pathways that are crucial in cellular processes like inflammation, proliferation, and survival. nih.gov Its ability to modulate these pathways provides a mechanistic basis for its observed pharmacological effects.
Nuclear Factor Kappa B (NF-κB) Pathway Interactions
The Nuclear Factor Kappa B (NF-κB) pathway is a central regulator of inflammatory responses, and its modulation by Bergapten has been a significant area of investigation. mdpi.comresearchgate.net Bergapten has been demonstrated to suppress the activation of the NF-κB signaling pathway. nih.govnih.gov This suppression is achieved, in part, by inhibiting the phosphorylation of key proteins in the pathway. For instance, in psoriatic models, Bergapten was found to inhibit the phosphorylation of the p65 subunit of NF-κB, thereby preventing its translocation to the nucleus and subsequent activation of inflammatory genes. nih.gov
Studies have shown that Bergapten can significantly inhibit the activation of NF-κB signaling, which is involved in osteoclastogenesis, the process of bone resorption. spandidos-publications.comnih.govresearchgate.net In some cellular contexts, such as in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, research has indicated that Bergapten's anti-inflammatory effects might occur without directly influencing the NF-κB pathway, suggesting its mechanisms can be cell-type and stimulus-dependent. sci-hub.se However, other studies confirm that NF-κB is a key regulator of inflammatory responses and that Bergapten can attenuate the expression of pro-inflammatory cytokines like TNF-α and IL-1β, which are downstream targets of NF-κB. researchgate.net The compound has also been shown to suppress NF-κB activation in models of diabetes-related osteoporosis. spandidos-publications.comspandidos-publications.com
Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt Signaling
Bergapten also exerts significant influence over the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-kinase (PI3K)/Akt signaling pathways, which are vital for cell survival, differentiation, and metabolism. spandidos-publications.comfarmaceut.org
The MAPK pathways, including c-Jun N-terminal kinase (JNK), are involved in cellular responses to stress and inflammatory stimuli. mdpi.com Bergapten has been shown to suppress the activation of the JNK/MAPK pathway, contributing to its anti-inflammatory and bone-protective effects. spandidos-publications.comnih.govmedchemexpress.com In studies on microglia, Bergapten was found to alleviate depression-like behavior by inhibiting the MAPK signaling pathway, among others. nih.gov However, one study on LPS-stimulated macrophages reported that Bergapten did not affect the activation of MAPKs (p38, ERK, JNK), suggesting its modulatory role can be context-specific. sci-hub.se
The PI3K/Akt pathway is a critical pro-survival pathway often dysregulated in cancer. farmaceut.org Bergapten has been shown to target and suppress this pathway in various cancer cell lines. farmaceut.orgdntb.gov.uanih.gov It can diminish the expression levels of phosphorylated PI3K (p-PI3K) and phosphorylated Akt (p-Akt), leading to the inhibition of cancer cell proliferation and induction of apoptosis. farmaceut.orgdntb.gov.ua Furthermore, Bergapten's ability to induce autophagy in breast cancer cells is linked to its upregulation of PTEN, a negative regulator of the PI3K/Akt pathway. nih.govresearchgate.net This upregulation of PTEN by Bergapten leads to the downregulation of the p-AKT/p-mTOR signal, promoting the autophagic process. nih.gov
Enzymatic Activity Modulation
Bergapten interacts with and modulates the activity of various enzymes, playing a significant role in metabolism and other physiological processes.
Inhibition of Carbohydrate Metabolizing Enzymes (e.g., α-amylase, α-glucosidase, β-galactosidase)
Bergapten has been investigated for its potential to inhibit enzymes involved in carbohydrate digestion and absorption, which is relevant for managing postprandial hyperglycemia. Studies have shown that Bergapten exhibits significant inhibitory activity against α-amylase and α-glucosidase. researchgate.net One study reported IC50 values of 8.54 µg/ml for α-amylase and 9.11 µg/ml for α-glucosidase. researchgate.net In another study, Bergapten showed lower α-glucosidase inhibitory activity compared to the reference compound acarbose. nih.gov Research on the inhibitory effects on β-galactosidase has also been noted, with some extracts containing Bergapten showing activity against this enzyme. biointerfaceresearch.com
Table 1: Inhibitory Activity of Bergapten on Carbohydrate-Metabolizing Enzymes
| Enzyme | IC50 Value (µg/mL) | Reference |
|---|---|---|
| α-amylase | 8.54 | researchgate.net |
| α-glucosidase | 9.11 | researchgate.net |
| α-glucosidase | Lower than acarbose | nih.gov |
Impact on Cytochrome P450 Enzymes and other Drug-Metabolizing Enzymes
Bergapten is known to have a complex and significant impact on cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of a vast number of drugs and xenobiotics. nih.govnih.gov It has been identified as an inhibitor of several CYP isoforms, including CYP3A4, a major enzyme in drug metabolism. taylorandfrancis.comamegroups.cnfrontiersin.org The inhibitory effect can be both competitive and mechanism-based, where Bergapten can irreversibly inactivate the enzyme. amegroups.cnfrontiersin.org
Specifically, Bergapten has been shown to be a potent inhibitor of CYP3A4 and has also been reported to suicide-inactivate human CYP2A6 and CYP3A4. frontiersin.orgoup.com This inhibition can lead to significant drug-drug interactions, potentially increasing the plasma concentrations and risk of toxicity of co-administered drugs that are substrates for these enzymes. taylorandfrancis.commdpi.com For example, Bergapten significantly inhibits the metabolism of macitentan, a CYP3A4 substrate. frontiersin.org In addition to CYPs, Bergapten has also been shown to affect other drug-metabolizing enzymes like N-acetyltransferase (NAT), though the effects can be dose-dependent and vary between cell types. medchemexpress.com
Table 2: Documented Interactions of Bergapten with Cytochrome P450 Isoforms
| CYP Isoform | Type of Interaction | Finding | Reference |
|---|---|---|---|
| CYP3A4 | Inhibition (Competitive, Mechanism-based) | Potent inhibitor; alters pharmacokinetics of substrate drugs. | taylorandfrancis.comamegroups.cnfrontiersin.org |
| CYP2A6 | Suicide Inactivation | Inactivates the enzyme. | oup.com |
| CYP1A1/2 | Inhibition | Inhibitory effects reported in human and monkey hepatocytes. | taylorandfrancis.com |
| CYP1B1 | Downregulation | Suppresses expression in keratinocytes. | nih.gov |
| General CYP | Inhibition | Inhibitory towards various mouse and human CYP isoforms. | medchemexpress.com |
Intermolecular Binding and Target Engagement Studies
The biological activity of Bergapten is predicated on its ability to bind to specific molecular targets. When activated by UVA light, its primary mechanism involves intercalating into DNA and forming covalent cross-links with pyrimidine (B1678525) bases, which inhibits DNA replication and transcription. patsnap.compatsnap.com This photoactivation is the basis for its use in PUVA (psoralen + UVA) therapy. patsnap.com
However, studies also indicate that Bergapten has biological effects independent of photoactivation. thegoodscentscompany.com Molecular docking and simulation studies have been employed to understand its binding to various protein targets. For instance, docking studies have explored its binding affinity for enzymes like aldose reductase and H+/K+ ATPase. nih.govbanglajol.info In one study, Bergapten was docked into the catalytic site of an insect cytochrome P450, CYP6B1, to analyze substrate-residue interaction energies. oup.com Another study used molecular dynamic simulations to show a stable binding interaction between Bergapten and proteins involved in gastrointestinal ailments. nih.gov These computational approaches, combined with experimental data, help to identify and characterize the specific residues and forces governing the engagement of Bergapten with its molecular targets, providing a rationale for its diverse pharmacological activities.
Computational Modeling of Ligand-Receptor Interactions
Computational methods, such as molecular docking and molecular dynamics simulations, are powerful tools for predicting and analyzing the interactions between a small molecule like bergapten and its protein targets at the molecular level. These studies provide insights into binding affinities and the specific amino acid residues involved in forming stable ligand-receptor complexes.
Several studies have employed in silico techniques to elucidate the binding modes of bergapten with various biologically significant proteins. For instance, molecular docking has been used to investigate its interaction with enzymes implicated in gastrointestinal ailments, such as H+/K+ ATPase, and with voltage-dependent calcium channels (VDCC). nih.gov These models help predict the probable binding interactions that underpin its pharmacological effects. nih.gov
In the context of cancer research, docking studies have identified potential targets for bergapten. One such study focusing on non-small cell lung cancer (NSCLC) identified several key targets, including glycogen (B147801) synthase kinase-3β (GSK3B), for which bergapten showed a high binding affinity. spandidos-publications.com The binding energies calculated from these simulations suggest favorable and stable interactions. For example, the binding energy between bergapten and GSK3B was found to be particularly low, indicating a strong potential for inhibition. spandidos-publications.com Similarly, docking analyses have explored bergapten's interactions with proteins crucial in breast cancer. researchgate.net
Furthermore, the interaction of bergapten with metabolic enzymes has been modeled. Molecular docking has been used to confirm the binding of bergapten to the active site of cytochrome P450 3A4 (CYP3A4), a key enzyme in drug metabolism. frontiersin.org These computational results align with and help explain experimental observations of enzyme inhibition. frontiersin.org The binding energy of bergapten with CYP3A4 was calculated to be -6.2 kcal/mol, indicating a stable binding capacity comparable to that of known substrates like tofacitinib (B832). frontiersin.org Another study investigating the interaction with the insect P450 enzyme CYP6B1 calculated a potential interaction energy of -52.0 kcal/mol for bergapten, suggesting more stable binding compared to a related furanocoumarin, xanthotoxin. oup.com
The table below summarizes findings from various molecular docking studies, highlighting the target proteins and the predicted binding affinities.
Table 1: Molecular Docking of Bergapten with Various Protein Targets
| Target Protein | Research Context | Predicted Binding Energy (kcal/mol) | Reference(s) |
|---|---|---|---|
| Glycogen synthase kinase-3β (GSK3B) | Non-Small Cell Lung Cancer | -7.9 | spandidos-publications.com |
| Janus kinase 2 (JAK2) | Non-Small Cell Lung Cancer | < -5.0 | spandidos-publications.com |
| Phosphatidylinositol-4,5-bisphosphate 3-kinase, catalytic subunit α (PIK3CA) | Non-Small Cell Lung Cancer | < -5.0 | spandidos-publications.com |
| Protein tyrosine kinase 2 (PTK2) | Non-Small Cell Lung Cancer | < -5.0 | spandidos-publications.com |
| Cytochrome P450 3A4 (CYP3A4) | Drug Metabolism | -6.2 | frontiersin.org |
| Helicobacter pylori Inosine 5′-monophosphate dehydrogenase (HpIMPDH) | Antimicrobial Activity | -6.5 | researchgate.net |
These computational models are instrumental in rationalizing the polypharmacological profile of bergapten and guiding further experimental studies, including those involving Bergapten-d3 for metabolic pathway elucidation.
In Vitro Studies of Molecular Binding and Functional Activity
In vitro experiments provide concrete evidence of the molecular interactions and functional consequences predicted by computational models. These studies are essential for confirming binding affinities and quantifying the functional activity of compounds like bergapten, which is directly applicable to research using this compound.
Molecular Binding Studies
Binding assays have demonstrated that bergapten interacts with various proteins, most notably serum albumin and metabolic enzymes. The binding of drugs to plasma proteins like human serum albumin (HSA) is a critical determinant of their pharmacokinetic profile. Studies have shown that bergapten (also known as 5-methoxypsoralen or 5-MOP) exhibits a high affinity for serum proteins. oup.comnih.gov In the therapeutic concentration range, 98–99% of bergapten is bound to serum proteins, primarily albumin. oup.comnih.gov This reversible binding is significant as only the unbound fraction of a drug is typically available to exert its pharmacological effect. nih.gov
Table 2: In Vitro Binding Characteristics of Bergapten
| Protein | Parameter | Value | Research Context | Reference(s) |
|---|---|---|---|---|
| Human Serum Proteins | Protein Binding | 98-99% | Pharmacokinetics | oup.comnih.gov |
| Human Serum Albumin | Primary Binding Protein | Major contributor to serum protein binding | Pharmacokinetics | oup.comnih.gov |
Functional Activity Studies
The functional consequence of bergapten binding to its targets has been extensively documented through in vitro functional assays, particularly focusing on enzyme inhibition. Bergapten is a known inhibitor of cytochrome P450 enzymes, which are central to the metabolism of a vast number of drugs and xenobiotics. oup.comfrontiersin.orgualberta.ca Its inhibitory effect on CYP3A4 is particularly well-documented. frontiersin.orgualberta.caresearchgate.net Studies using human liver microsomes (HLMs) and recombinant CYP3A4 (rCYP3A4) have quantified this inhibition, revealing IC₅₀ values that indicate potent-to-moderate inhibition. frontiersin.orgnih.govresearchgate.net For instance, one study reported IC₅₀ values of 17.82 µM in HLMs and 12.81 µM for rCYP3A4. frontiersin.orgnih.gov Another study found that bergapten was the most potent CYP3A4 inhibitor among several flavonoids and furanocoumarins tested, with an IC₅₀ value between 19 and 36 µM. ualberta.ca This inhibition is often competitive, meaning bergapten competes with other substrates for the enzyme's active site. frontiersin.org
Besides CYP enzymes, bergapten also affects the activity of drug efflux transporters like P-glycoprotein (P-gp). researchgate.netresearchgate.net Inhibition of P-gp can increase the intracellular concentration of co-administered drugs, a mechanism relevant to overcoming multidrug resistance in cancer. researchgate.net
Other functional assays have shown that bergapten can modulate the activity of various enzymes involved in cellular metabolism. In breast cancer cell lines, bergapten was found to decrease the activity of enzymes like malic enzyme, glucose-6-phosphate dehydrogenase (G6PDH), and lipase. spandidos-publications.com Additionally, it has demonstrated direct antimicrobial effects, with studies showing it can inhibit the growth of Helicobacter pylori and suppress its biofilm formation in vitro, with a minimum inhibitory concentration (MIC) value as low as 3.9 μg/mL reported for the related compound citropten, and good docking scores for bergapten itself. researchgate.net
Table 3: In Vitro Functional Activity of Bergapten (Enzyme Inhibition)
| Target | Assay System | Inhibition Type | IC₅₀ Value | Reference(s) |
|---|---|---|---|---|
| Cytochrome P450 3A4 (CYP3A4) | Human Liver Microsomes (HLMs) | Competitive | 17.82 µM | frontiersin.orgnih.govresearchgate.net |
| Recombinant Human CYP3A4 (rCYP3A4) | Recombinant Enzyme | Competitive | 12.81 µM | frontiersin.orgnih.govresearchgate.net |
| Rat Liver Microsomes (RLMs) | Microsomes | Competitive | 3.84 µM | frontiersin.orgnih.govresearchgate.net |
| P-glycoprotein (P-gp) | Caco-2 cells | Efflux Inhibition | - | researchgate.netnih.gov |
These in vitro findings on molecular binding and functional activity are fundamental for understanding the pharmacological and toxicological profile of bergapten. For research utilizing this compound, this information provides the biochemical basis for its behavior in biological systems, ensuring its proper application as a labeled compound for tracing and quantifying the parent molecule.
Applications of Bergapten D3 and Its Parent Compound in Preclinical and Basic Biomedical Research
Utilization in Quantitative Analytical Chemistry for Biological Samples
Bergapten-d3 serves as an excellent internal standard in quantitative analytical chemistry for the determination of its non-deuterated counterpart, bergapten (B1666803), and other related furocoumarins in biological samples. In methods like ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), a known concentration of the deuterated standard is added to the sample. nih.gov Since this compound has a slightly higher molecular weight than bergapten but exhibits nearly identical chemical and physical properties, it co-elutes with the analyte of interest. axios-research.com This allows for accurate quantification by correcting for any loss of analyte during sample preparation and analysis.
For instance, a study quantifying furocoumarins in various foods utilized a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method coupled with UPLC-MS/MS. nih.gov In this analysis, a deuterated internal standard, ketoprofen-d3, was used to ensure the accuracy of the measurements of several furocoumarins, including bergapten. nih.gov The use of such internal standards is crucial for achieving reliable and reproducible results in complex matrices like food and biological tissues. nih.govucr.edu
The following table summarizes the key properties of this compound relevant to its use in analytical chemistry:
| Property | Value |
| Molecular Formula | C₁₂H₅D₃O₄ |
| Molecular Weight | 219.21 g/mol |
| Common Use | Internal standard in mass spectrometry |
| Data sourced from Axios Research. axios-research.com |
Role as a Tracer in Mechanistic Biological Studies (excluding therapeutic outcomes)
The isotopic labeling of bergapten with deuterium (B1214612) to create this compound allows it to be used as a tracer in studies investigating the metabolic fate and distribution of furocoumarins within biological systems. By tracking the deuterated compound, researchers can distinguish it from endogenous or unlabeled bergapten, providing clear insights into its absorption, distribution, metabolism, and excretion (ADME) pathways.
While direct studies specifically using this compound as a tracer in mechanistic biological investigations are not extensively detailed in the provided search results, the principle is well-established in pharmacology and toxicology. For its parent compound, bergapten, numerous studies have explored its biological mechanisms. Bergapten, a natural furocoumarin found in citrus essential oils, has been shown to modulate various signaling pathways, including NF-κB, JNK, and PI3K/Akt. nih.gov It can also interact with cellular components and, when activated by UV light, can form adducts with DNA. nih.gov
Research has also investigated the effects of non-photoactivated bergapten on various cell lines, revealing its potential to influence cell cycle progression and apoptosis. nih.gov For example, in osteosarcoma cells, bergapten was found to block the cell cycle in the G2 phase and induce apoptosis through the modulation of Bax and Bcl-2 proteins and caspase activation. nih.gov Such studies provide a foundation for future investigations where this compound could be employed to more precisely track the compound's journey to its site of action and its subsequent metabolic transformations.
Reference Standard in Quality Control and Research Purity Assessment
This compound is utilized as a reference standard in quality control (QC) and for assessing the purity of research materials. axios-research.com Pharmaceutical reference standards are highly characterized substances used to ensure the identity, strength, quality, and purity of medicines. casss.orgsigmaaldrich.com
In a QC setting, this compound can be used as an internal standard in assays designed to quantify the amount of bergapten in a sample, such as in raw materials or finished products. axios-research.com Its use helps to validate the accuracy and precision of the analytical method. casss.org
The characteristics of a high-quality reference standard include:
High Purity: Free from significant impurities that could interfere with the analysis.
Thorough Characterization: Its chemical structure and properties are well-defined. edqm.eu
Stability: It remains stable under specified storage conditions. casss.org
Companies that supply reference standards provide a comprehensive Certificate of Analysis (COA) that details the characterization and purity of the compound, ensuring its suitability for its intended use in regulated environments. axios-research.com
Future Directions and Emerging Research Avenues for Deuterated Bergapten
Development of Novel Bergapten-d3 Based Research Probes
The strategic incorporation of deuterium (B1214612) into the bergapten (B1666803) molecule, creating this compound, has opened up new possibilities for developing sophisticated research probes. These probes are instrumental in elucidating the intricate mechanisms of action, metabolic pathways, and interactions of furocoumarins within biological systems. The primary application of this compound has been as an internal standard in analytical and pharmacokinetic studies. veeprho.com Its stable isotopic nature allows for precise quantification of non-labeled bergapten in complex biological matrices using techniques like liquid chromatography-mass spectrometry (LC-MS). veeprho.comresearchgate.net
Researchers are now exploring the development of more advanced probes based on the this compound scaffold. These novel probes could be designed with specific functionalities to investigate various biological processes. For instance, attaching fluorescent tags or photo-cross-linking agents to the this compound molecule could enable the visualization and identification of its binding partners within cells. This would provide invaluable insights into the molecular targets of bergapten and help to understand its wide range of pharmacological effects, which include anti-inflammatory, anti-tumor, and neuroprotective activities. nih.govnih.gov
Furthermore, the development of stereoselective syntheses for deuterium-labeled precursors of furocoumarins, such as marmesin, highlights the potential for creating highly specific metabolic probes. capes.gov.br These probes can be used to study the biosynthesis of furanocoumarins in plants and to investigate the stereochemical aspects of enzymatic reactions. By tracing the fate of the deuterium label, researchers can gain a deeper understanding of the catalytic mechanisms of enzymes like P450 monooxygenases, which are involved in furocoumarin metabolism. nih.govresearchgate.net
Integration of this compound in Advanced Multi-Omics Approaches
The advent of multi-omics technologies, which involve the comprehensive analysis of various biological molecules like genes, proteins, and metabolites, offers a powerful platform for integrating the use of this compound. In metabolomics, this compound serves as a crucial tool for accurate quantification of bergapten and its metabolites in biological samples. novogene.commetwarebio.com This is particularly important for understanding the pharmacokinetic profile of bergapten and how it is processed in the body. researchgate.netnih.gov
By combining metabolomic data obtained using this compound with transcriptomic and proteomic data, researchers can construct a more holistic picture of the biological effects of bergapten. For example, changes in the metabolome following bergapten administration can be correlated with alterations in gene expression and protein levels. This integrated approach can help to identify the signaling pathways and cellular processes that are modulated by bergapten, providing a deeper understanding of its mechanisms of action. nih.govmetwarebio.com
Moreover, the use of deuterated compounds in multi-omics studies is not limited to their role as internal standards. Isotope-labeled compounds can be used as tracers to follow the metabolic fate of a molecule and to map its interactions within the complex network of metabolic pathways. nih.gov This approach, known as stable isotope tracing, can be applied to this compound to investigate its metabolism and to identify novel bioactive metabolites. The integration of such data into multi-omics frameworks will be essential for building comprehensive models of furocoumarin biology and for discovering new therapeutic applications. metwarebio.commgi-tech.com
Exploration of New Synthetic Routes for Isotopic Variants
The growing interest in the research applications of deuterated furocoumarins necessitates the development of efficient and versatile synthetic methods for their preparation. While this compound is commercially available, the synthesis of other isotopic variants with deuterium labels at different positions of the molecule remains a challenge. veeprho.commedchemexpress.commedchemexpress.com The development of novel synthetic routes would enable the creation of a diverse library of deuterated bergapten analogs, each designed to probe specific aspects of its biological activity.
Furthermore, the development of flow synthesis methods for deuterated aromatic compounds presents an opportunity to overcome the limitations of traditional batch synthesis, such as small production capacity and high cost. tn-sanso.co.jp Flow chemistry allows for continuous production, improved reaction efficiency, and better control over reaction parameters, making it a more sustainable and scalable approach for the synthesis of deuterated compounds. tn-sanso.co.jp The exploration of these and other innovative synthetic strategies will be crucial for advancing the study of furocoumarin biology. ornl.govwipo.intgoogle.com
Addressing Research Gaps in Furocoumarin Metabolism and Interaction Dynamics through Deuterated Analogs
Despite extensive research, significant gaps remain in our understanding of the metabolism and interaction dynamics of furocoumarins like bergapten. nih.gov Deuterated analogs such as this compound are invaluable tools for addressing these knowledge gaps. One of the key areas of investigation is the role of cytochrome P450 (CYP) enzymes in the metabolism of furocoumarins. capes.gov.brfrontiersin.org Bergapten is known to inhibit certain CYP isoforms, which can lead to drug-drug interactions. frontiersin.orgresearchgate.net By using this compound in in vitro and in vivo studies, researchers can accurately measure the inhibitory potency of bergapten towards different CYP enzymes and elucidate the mechanisms of inhibition. frontiersin.orgresearchgate.net
Another important research area is the investigation of the phototoxicity and photochemistry of furocoumarins. researchgate.net When activated by UV light, bergapten can form adducts with DNA and other biomolecules, which is the basis for its use in photochemotherapy. thegoodscentscompany.com Deuterated analogs can be used to study the photochemical reactions of bergapten in detail and to identify the resulting photoproducts. This knowledge is crucial for optimizing the therapeutic use of bergapten while minimizing its potential side effects.
Q & A
Q. How is Bergapten-d3 utilized as an internal standard in quantitative LC-MS/MS assays, and what methodological parameters ensure accurate quantification?
this compound is commonly employed as a deuterated internal standard to correct for matrix effects and ionization efficiency variations in liquid chromatography–tandem mass spectrometry (LC-MS/MS). Methodological rigor involves optimizing parameters such as dwell time, collision energy, and chromatographic separation to minimize isotopic interference. Calibration curves using matrix-matched samples and adherence to FDA/ICH guidelines for bioanalytical validation (e.g., accuracy, precision, linearity) are critical .
Q. What synthetic pathways are employed to prepare this compound with high isotopic purity, and how is isotopic integrity verified?
Synthesis typically involves hydrogen-deuterium exchange reactions under controlled conditions (e.g., acidic D₂O environments). Isotopic purity (>98% deuterium incorporation) is validated using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm deuterium placement at specific positions. Analytical protocols should include batch-to-batch consistency checks to ensure reproducibility .
Q. What validation parameters are essential when incorporating this compound into bioanalytical workflows for pharmacokinetic studies?
Key parameters include:
- Selectivity : Assessing interference from endogenous compounds in biological matrices.
- Matrix effects : Evaluating ion suppression/enhancement via post-column infusion studies.
- Stability : Testing under storage (-80°C to 25°C) and freeze-thaw conditions.
- Recovery : Comparing extracted vs. non-extracted samples. Documentation should align with ICH M10 guidelines for traceability .
Advanced Research Questions
Q. How do researchers address matrix-induced signal suppression when quantifying this compound in complex biological samples (e.g., plasma, tissue homogenates)?
Advanced strategies include:
- Matrix-matched calibration : Using analyte-free matrices from multiple donors to account for inter-individual variability.
- Post-column infusion : Identifying regions of ion suppression within chromatograms.
- Alternative extraction techniques : Solid-phase extraction (SPE) or protein precipitation with deuterated solvents to improve recovery .
Q. What experimental designs resolve contradictions in this compound quantification data between LC-MS/MS and immunoassay platforms (e.g., ELISA)?
Cross-method validation is critical:
- Parallel analysis : Split-sample comparisons to identify platform-specific biases (e.g., antibody cross-reactivity in ELISA).
- Spike-and-recovery experiments : Assessing accuracy in the presence of confounding metabolites.
- Pharmacokinetic modeling : Comparing area-under-the-curve (AUC) values across methods to validate consistency .
Q. How is the photostability of this compound characterized in dermal pharmacokinetic studies, and what experimental controls mitigate degradation?
Studies employ:
- Light-exposure chambers : Simulating UVA/UVB radiation to assess degradation kinetics.
- Stabilizing agents : Adding antioxidants (e.g., ascorbic acid) to formulations.
- HPLC-DAD monitoring : Tracking degradation products (e.g., oxybergapten) over time .
Q. What strategies prevent cross-reactivity when using this compound in competitive binding assays for receptor affinity studies?
Methodological refinements include:
- Competitive displacement assays : Co-incubating with non-deuterated Bergapten to confirm specificity.
- Surface plasmon resonance (SPR) : Validating binding kinetics without isotopic interference.
- Negative controls : Using deuterated analogs of structurally unrelated compounds to rule out nonspecific binding .
Methodological Frameworks
-
PICOT Framework : For pharmacokinetic studies:
-
FINER Criteria : Ensure research questions are F easible (e.g., accessible instrumentation), I nteresting (mechanistic insights), N ovel (unchartered degradation pathways), E thical (animal welfare compliance), and R elevant (toxicological implications) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
